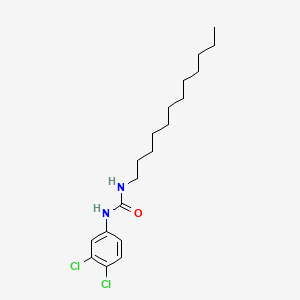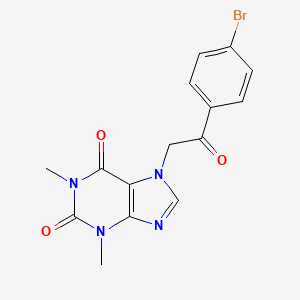![molecular formula C15H7F3N2O B11985995 ({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile](/img/structure/B11985995.png)
({5-[2-(Trifluoromethyl)phenyl]furan-2-yl}methylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
({5-[2-(Trifluorometil)fenil]furan-2-il}metilen)propanodinitrilo es un compuesto orgánico complejo que se caracteriza por la presencia de un grupo trifluorometil unido a un anillo fenil, que a su vez está conectado a un anillo furano y una porción de propanodinitrilo.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ({5-[2-(Trifluorometil)fenil]furan-2-il}metilen)propanodinitrilo generalmente implica la reacción de condensación de Knoevenagel. Esta reacción se lleva a cabo entre 5-[2-(trifluorometil)fenil]furan-2-carbaldehído y malononitrilo en presencia de una base como la piperidina . Las condiciones de reacción a menudo incluyen la reflujo de la mezcla en etanol u otro solvente adecuado.
Métodos de producción industrial
Si bien los métodos de producción industrial específicos para este compuesto no están bien documentados, el enfoque general implicaría escalar la síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza, así como implementar medidas de seguridad para manejar el grupo trifluorometil, que puede ser peligroso.
Análisis De Reacciones Químicas
Tipos de reacciones
({5-[2-(Trifluorometil)fenil]furan-2-il}metilen)propanodinitrilo se somete a varios tipos de reacciones químicas, que incluyen:
Oxidación: El anillo de furano se puede oxidar para formar derivados de furan-2,5-diona.
Reducción: Los grupos nitrilo se pueden reducir a aminas utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: El anillo fenil puede sufrir reacciones de sustitución aromática electrófila.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo.
Reducción: Hidruro de litio y aluminio o hidrogenación sobre un catalizador de paladio.
Sustitución: Electrófilos como el bromo o los iones nitronio en presencia de un catalizador ácido de Lewis.
Principales productos formados
Oxidación: Derivados de furan-2,5-diona.
Reducción: Derivados aminados del compuesto original.
Sustitución: Varios derivados fenil sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
({5-[2-(Trifluorometil)fenil]furan-2-il}metilen)propanodinitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como compuesto bioactivo con propiedades antimicrobianas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos, particularmente en el diseño de moléculas con propiedades farmacocinéticas mejoradas debido a la presencia del grupo trifluorometil.
Industria: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de ({5-[2-(Trifluorometil)fenil]furan-2-il}metilen)propanodinitrilo no se comprende completamente. Se cree que interactúa con varios objetivos moleculares a través de sus grupos trifluorometil y nitrilo. Estas interacciones pueden modular la actividad de enzimas o receptores, lo que lleva a los efectos biológicos observados. El anillo de furano también puede desempeñar un papel en la estabilización de la interacción del compuesto con sus objetivos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 5-[2-(Trifluorometil)fenil]-2-furoico
- 5-[2-(Trifluorometil)fenil]-2-furaldehído
- Ácido 2-Ciano-3-(5-(3-trifluorometil-fenil)-furan-2-il)-acrílico
Singularidad
({5-[2-(Trifluorometil)fenil]furan-2-il}metilen)propanodinitrilo es único debido a la combinación de su grupo trifluorometil, anillo de furano y funcionalidades de nitrilo. Esta combinación imparte una reactividad química distinta y un potencial de actividad biológica, lo que lo convierte en un compuesto valioso para diversas aplicaciones de investigación.
Propiedades
Fórmula molecular |
C15H7F3N2O |
|---|---|
Peso molecular |
288.22 g/mol |
Nombre IUPAC |
2-[[5-[2-(trifluoromethyl)phenyl]furan-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C15H7F3N2O/c16-15(17,18)13-4-2-1-3-12(13)14-6-5-11(21-14)7-10(8-19)9-20/h1-7H |
Clave InChI |
GLOOFJIOUCJFHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC=C(O2)C=C(C#N)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-Bromophenyl)-9-chloro-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11985917.png)
![(2R,3R,4R,5S)-2-(4-(2,2,2-Trifluoroacetamido)-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-pyran-3,4,5-triyl triacetate](/img/structure/B11985929.png)
![4-tert-butyl-N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}benzamide](/img/structure/B11985933.png)

![Dimethyl 2,6-dimethyl-4-[5-(4-methylphenyl)furan-2-yl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B11985939.png)

![4-[(E)-{[3-(3,4-dimethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11985952.png)
![1,3-dimethyl-8-[(2-phenylethyl)amino]-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11985955.png)

![N-(4-ethylphenyl)-2-[6-[(4-ethylphenyl)carbamoylmethylsulfanyl]hexylsulfanyl]acetamide](/img/structure/B11985965.png)
![2,4-dichloro-N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]benzohydrazide](/img/structure/B11985969.png)

![9-Chloro-5-(4-chlorophenyl)-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11985982.png)
![N-[2,2,2-trichloro-1-(8-quinolinylamino)ethyl]butanamide](/img/structure/B11985989.png)
